molecular formula C9H12N2O2 B15271943 (2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid

(2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid

Cat. No.: B15271943
M. Wt: 180.20 g/mol
InChI Key: GDSXXYKEDGEVSD-MRVPVSSYSA-N
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Description

(2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid is an organic compound that features an amino group attached to a chiral carbon, which is also bonded to a 6-methylpyridin-3-yl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-methylpyridin-3-amine.

    Formation of Intermediate: The 6-methylpyridin-3-amine undergoes a series of reactions, including protection of the amino group, alkylation, and deprotection, to form the desired intermediate.

    Final Step: The intermediate is then subjected to a chiral resolution process to obtain the (2R)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine

Uniqueness

(2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a 6-methylpyridin-3-yl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

GDSXXYKEDGEVSD-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=NC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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